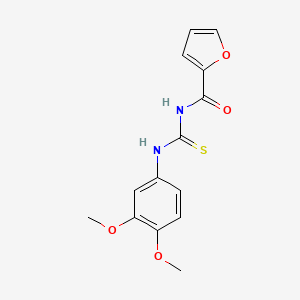![molecular formula C16H12N4O B5673172 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5673172.png)
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
描述
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound belonging to the triazoloquinoxaline familyThe structure of this compound includes a triazolo ring fused with a quinoxaline moiety, which contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.
Introduction of the Triazolo Ring: The dichloroquinoxaline is reacted with 4-chloro-1-methyl-[1,2,4]triazole in the presence of a base to form the triazoloquinoxaline structure.
Substitution Reaction: Finally, the 4-chloro group is substituted with 2-methylphenol under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the quinoxaline ring can be substituted with different nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization Reactions: The triazoloquinoxaline structure can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and phenols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating the role of adenosine receptors in various physiological and pathological processes.
Industrial Applications: It is explored for its antimicrobial properties and potential use in developing new antimicrobial agents.
作用机制
The mechanism of action of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets:
Adenosine Receptors: The compound acts as an antagonist of the A2B adenosine receptor, which is implicated in cancer cell proliferation and metastasis.
VEGFR-2 Inhibition: It inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing angiogenesis and tumor growth.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
相似化合物的比较
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other triazoloquinoxaline derivatives:
属性
IUPAC Name |
4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-6-2-5-9-14(11)21-16-15-19-17-10-20(15)13-8-4-3-7-12(13)18-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAFLPIWXWDMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322753 | |
| Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312587-68-1 | |
| Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5673092.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)
![(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol](/img/structure/B5673107.png)
![N-ethyl-N-methyl-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5673114.png)
![1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5673122.png)
![3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673137.png)
![5-methyl-N-(2-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5673147.png)
![N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine](/img/structure/B5673150.png)


![2-(methylthio)-6-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5673181.png)
![4-[5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5673186.png)
![4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)
